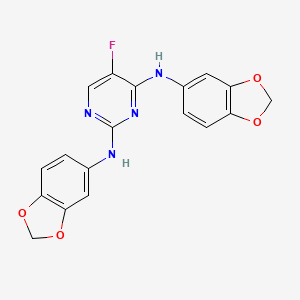
N,N'-bis(1,3-benzodioxol-5-yl)-5-fluoropyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-N2,N4-bis(2H-1,3-benzodioxol-5-il)pirimidina-2,4-diamina es un compuesto orgánico complejo caracterizado por su estructura única, que incluye porciones de benzodioxol y fluoropirimidina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-Fluoro-N2,N4-bis(2H-1,3-benzodioxol-5-il)pirimidina-2,4-diamina generalmente implica reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación de los intermediarios benzodioxol, que luego se acoplan con derivados de fluoropirimidina bajo condiciones de reacción específicas. Los reactivos comunes utilizados en estas reacciones incluyen disolventes orgánicos, catalizadores y grupos protectores para garantizar la estabilidad de los intermediarios.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Técnicas como los reactores de flujo continuo y las plataformas de síntesis automatizadas se pueden emplear para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
5-Fluoro-N2,N4-bis(2H-1,3-benzodioxol-5-il)pirimidina-2,4-diamina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo usando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: El compuesto se puede reducir utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleófila o electrófila pueden ocurrir, donde los grupos funcionales son reemplazados por otros grupos bajo condiciones específicas.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio y otros agentes reductores.
Sustitución: Varios nucleófilos o electrófilos, dependiendo de la sustitución deseada.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados.
Aplicaciones Científicas De Investigación
5-Fluoro-N2,N4-bis(2H-1,3-benzodioxol-5-il)pirimidina-2,4-diamina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluida la inhibición enzimática y la unión al receptor.
Medicina: Explorado por sus posibles efectos terapéuticos, como propiedades anticancerígenas o antivirales.
Industria: Utilizado en el desarrollo de materiales avanzados y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 5-Fluoro-N2,N4-bis(2H-1,3-benzodioxol-5-il)pirimidina-2,4-diamina implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Se requieren estudios detallados para dilucidar las vías exactas y las dianas moleculares involucradas.
Comparación Con Compuestos Similares
Compuestos similares
- N2,N4-BIS(2H-1,3-BENZODIOXOL-5-YL)-6-FLUOROPYRIMIDINE-2,4-DIAMINE
- N2,N4-BIS(2H-1,3-BENZODIOXOL-5-YL)-5-CHLOROPYRIMIDINE-2,4-DIAMINE
- N2,N4-BIS(2H-1,3-BENZODIOXOL-5-YL)-5-BROMOPYRIMIDINE-2,4-DIAMINE
Singularidad
5-Fluoro-N2,N4-bis(2H-1,3-benzodioxol-5-il)pirimidina-2,4-diamina es única debido a su porción específica de fluoropirimidina, que imparte propiedades químicas y biológicas distintas en comparación con sus análogos. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C18H13FN4O4 |
|---|---|
Peso molecular |
368.3 g/mol |
Nombre IUPAC |
2-N,4-N-bis(1,3-benzodioxol-5-yl)-5-fluoropyrimidine-2,4-diamine |
InChI |
InChI=1S/C18H13FN4O4/c19-12-7-20-18(22-11-2-4-14-16(6-11)27-9-25-14)23-17(12)21-10-1-3-13-15(5-10)26-8-24-13/h1-7H,8-9H2,(H2,20,21,22,23) |
Clave InChI |
KTHIFBNWRJRCBQ-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)NC3=NC(=NC=C3F)NC4=CC5=C(C=C4)OCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanol](/img/structure/B12501223.png)
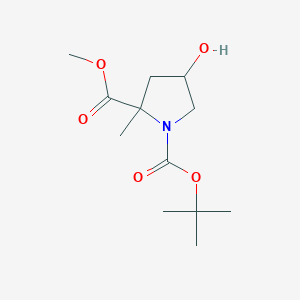
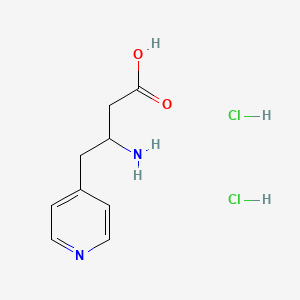
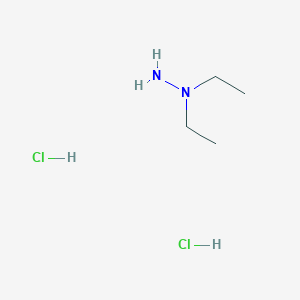
![Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B12501254.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N-(pyridin-2-ylmethyl)glycinamide](/img/structure/B12501260.png)
![4-[2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde](/img/structure/B12501267.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12501270.png)
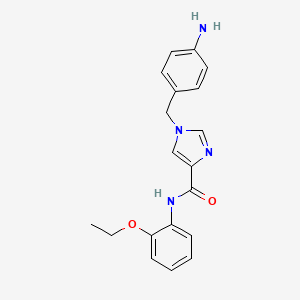
![Methyl 5-[(biphenyl-4-ylmethyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12501285.png)
![2-Amino-3-[3-(cyclopentyloxy)phenyl]propanoic acid](/img/structure/B12501289.png)
![1-(8-bromo-5,5-dioxido-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazin-4-yl)ethanone](/img/structure/B12501295.png)
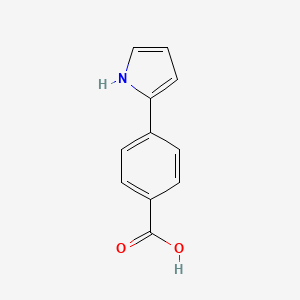
carbamoyl}ethyl)carbamate](/img/structure/B12501306.png)
